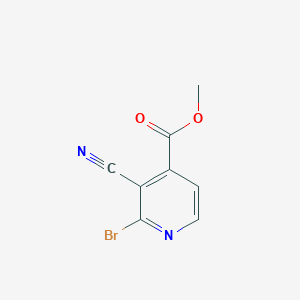

Methyl 2-bromo-3-cyanoisonicotinate

Description

Methyl 2-bromo-3-cyanoisonicotinate is a substituted isonicotinate ester featuring a bromine atom at the 2-position, a cyano group at the 3-position, and a methyl ester group at the 4-position of the pyridine ring. This compound is categorized as a 6-membered heterocyclic derivative, primarily used in organic synthesis as a building block for pharmaceuticals, agrochemicals, and advanced materials . Its structural complexity, combining electron-withdrawing substituents (Br and CN) with a methyl ester, makes it a versatile intermediate for cross-coupling reactions and nucleophilic substitutions.

Properties

Molecular Formula |

C8H5BrN2O2 |

|---|---|

Molecular Weight |

241.04 g/mol |

IUPAC Name |

methyl 2-bromo-3-cyanopyridine-4-carboxylate |

InChI |

InChI=1S/C8H5BrN2O2/c1-13-8(12)5-2-3-11-7(9)6(5)4-10/h2-3H,1H3 |

InChI Key |

UUXYRZRATPOBLS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)Br)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-3-cyanoisonicotinate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 3-cyanoisonicotinate using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-3-cyanoisonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the cyano group.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Reducing agents such as LiAlH4 or hydrogen gas with a catalyst.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

- Substitution reactions yield various substituted derivatives.

- Reduction reactions produce amine derivatives.

- Oxidation reactions result in oxidized forms of the cyano group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Methyl 2-bromo-3-cyanoisonicotinate has been investigated for its potential anticancer activity. Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of isonicotinic acid are known to exhibit cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MGC-803 | 5.1 | Topoisomerase I inhibition |

| This compound | HGC-27 | 7.6 | Induction of apoptosis |

The mechanism often involves modulation of apoptotic pathways, specifically the regulation of proteins such as Bax and Bcl-2, which are crucial for the intrinsic apoptotic pathway.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an important intermediate in the synthesis of more complex organic compounds. Its bromine and cyano functional groups allow for further functionalization through nucleophilic substitution reactions. This property makes it valuable in the development of pharmaceuticals and agrochemicals.

Synthesis Examples:

- Bromination Reactions : The compound can undergo bromination to yield various derivatives that may possess enhanced biological activity.

- Nucleophilic Substitution : The cyano group can be substituted with various nucleophiles to create diverse chemical entities.

Material Science

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of polymers with specific properties. Its ability to undergo polymerization reactions allows for the creation of materials with tailored functionalities, such as enhanced thermal stability or specific mechanical properties.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of this compound on gastric cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a therapeutic agent.

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing novel derivatives from this compound demonstrated its utility as a precursor in creating compounds with improved pharmacological profiles. The derivatives exhibited enhanced activity against resistant cancer cell lines compared to their parent compounds.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-cyanoisonicotinate involves its interaction with specific molecular targets and pathways. The bromine and cyano groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound is closely related to Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate (CAS: 1244018-31-2), which shares the bromine substituent and pyridine core but differs in two critical aspects:

Ester Group : Methyl (COOCH₃) vs. ethyl (COOCH₂CH₃).

3-Position Substituent: Cyano (CN) vs. hydroxyl (OH).

These differences significantly influence their physicochemical properties and reactivity (Table 1).

Table 1: Structural and Molecular Comparison

Physicochemical Properties

- Solubility: The cyano group enhances polarity, likely increasing solubility in polar solvents (e.g., DMSO, acetone) compared to the hydroxyl-containing ethyl analog, which may form hydrogen bonds .

- Melting/Boiling Points: Methyl esters typically exhibit lower boiling points than ethyl esters due to reduced alkyl chain length . However, the bromo and cyano substituents may elevate melting points via increased intermolecular forces.

Biological Activity

Methyl 2-bromo-3-cyanoisonicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H7BrN2O2

- Molecular Weight : 231.06 g/mol

- CAS Number : 1805522-01-3

The compound features a bromine atom, a cyano group, and an isonicotinate structure, which contribute to its reactivity and biological activity.

Research indicates that this compound exhibits several mechanisms of action that may influence its biological activity:

- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

- Anticancer Properties : The isonicotinate moiety is known for its ability to modulate various cellular pathways, including apoptosis and cell cycle regulation. Studies suggest that derivatives can induce cell death in cancer cells through apoptosis and necrosis pathways.

- Enzyme Inhibition : The presence of the cyano group may allow for interactions with enzymes involved in metabolic processes, potentially acting as an inhibitor for certain targets.

Biological Activity Data

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Cytotoxicity | High | |

| Enzyme inhibition | Significant |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various isonicotinate derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM. Mechanistic studies indicated that the compound activates caspase pathways, leading to programmed cell death. This finding supports further exploration into its use as a chemotherapeutic agent.

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound. Key findings include:

- Synthesis Methodology : The compound was synthesized via a multi-step reaction involving bromination and cyanation of isonicotinic acid derivatives.

- Biological Assays : Various assays were conducted to assess cytotoxicity and antimicrobial activity, confirming the compound's potential as a lead structure for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.